Product packaging for Dichloromethylvinylsilane(Cat. No.:CAS No. 124-70-9)

Dichloromethylvinylsilane

Cat. No.: B090890
CAS No.: 124-70-9
M. Wt: 141.07 g/mol
InChI Key: YLJJAVFOBDSYAN-UHFFFAOYSA-N
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Description

Contextualization within Halosilane Chemistry

Dichloromethylvinylsilane belongs to the subclass of halosilanes, specifically chlorosilanes, which are silicon-containing compounds where silicon is bonded to one or more halogen atoms—in this case, two chlorine atoms. ontosight.aichemicalbook.com The presence of the Si-Cl bonds makes the compound highly reactive. ontosight.ai This reactivity is a defining characteristic of chlorosilanes, which are susceptible to nucleophilic attack at the silicon atom. organic-chemistry.org

The compound reacts readily with water and other protic solvents in a process called hydrolysis, which breaks the Si-Cl bonds to form silanols and releases hydrochloric acid. researchgate.net This high reactivity distinguishes it from less reactive organosilanes and is a key factor in its utility. For instance, compared to dichlorodimethylsilane (B41323), which is also a precursor for silicones, this compound's vinyl group offers an additional reaction site. chemicalbook.com Conversely, it is less reactive than vinyltrichlorosilane, which possesses three chlorine atoms, providing a different reactivity profile for synthetic chemists to utilize. chemicalbook.com

Significance of Vinyl and Dichloro Functional Groups in Organosilicon Compounds

The importance of this compound in chemical synthesis is derived directly from its two distinct functional groups: the dichloro group and the vinyl group. ontosight.ai This dual functionality makes it a versatile precursor for a variety of complex molecules and polymers. chemicalbook.com

Dichloro Group (-SiCl₂-): The two chlorine atoms attached to the silicon center are highly reactive. They serve as leaving groups in nucleophilic substitution reactions, allowing for the formation of new bonds with a wide range of nucleophiles. organic-chemistry.org The most significant reaction is hydrolysis, which leads to the formation of siloxane (Si-O-Si) bonds. This condensation process is the fundamental reaction for building the backbone of silicone polymers. acs.org

Vinyl Group (-CH=CH₂): The vinyl group provides a site for polymerization and other addition reactions. organic-chemistry.org This functionality is crucial for creating cross-linked silicone networks, which are essential for materials like silicone elastomers (rubbers) and sealants. ontosight.airesearchgate.net The vinyl group can participate in various polymerization techniques, including those initiated by free radicals or through hydrosilylation, where a Si-H bond adds across the double bond.

The combination of these two groups in a single molecule allows for precise control over the structure and properties of the resulting polymers. chemimpex.com For example, the density of vinyl groups along a polymer chain can be controlled to tailor the cross-linking density, thereby influencing the mechanical properties of the final silicone product.

Historical Overview of this compound Research and Development

The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound reported in 1863. connectedpapers.com The development of chlorosilanes as key industrial intermediates gained momentum in the early to mid-20th century. Research into related compounds, such as vinyltrichlorosilane and other chloromethyl-substituted silanes, was documented in the 1950s. researchgate.net This foundational work paved the way for the synthesis and exploration of a wide variety of organosilicon monomers.

By the latter half of the 20th century, this compound was established as a significant compound in more advanced synthetic applications. For example, a 1997 study detailed its use in Friedel-Crafts polyalkylation reactions with various alkylbenzenes, demonstrating its utility in creating complex organosilicon structures under mild conditions. researchgate.netaip.org This research showcased the compound's reactivity and its potential for generating new molecular architectures beyond simple polymerization. The ongoing development of synthetic methods for vinylsilanes has continued to expand the toolkit available to chemists, further cementing the role of compounds like this compound. organic-chemistry.org

Current Research Trends and Future Perspectives in this compound Chemistry

Current research on this compound continues to explore its potential in advanced materials and sustainable technologies. A significant trend is its use as a single-source precursor in materials science. For example, it has been successfully used in metalorganic chemical vapor deposition (MOCVD) to grow beta-silicon carbide (β-SiC) thin films and nanowires. chemicalbook.comlbl.gov This application is of interest for fabricating electronic devices capable of operating at high power and high temperatures. lbl.gov

Further research has demonstrated its role in synthesizing novel organoboron compounds and new types of anionic silicone surfactants through thiol-ene "click" reactions. chemicalbook.comsigmaaldrich.com In the realm of energy storage, this compound has been used to derive polymer-based silicon carbonitride (SiCN) materials that show promise as stable, high-performance anodes for lithium-ion batteries. sigmaaldrich.com

Future perspectives are shaped by the increasing demand for high-performance materials in the electronics, automotive, and construction industries. acs.org There is a growing focus on developing more sustainable and environmentally friendly production methods for key chemical intermediates like this compound. acs.org Innovations are likely to target the creation of specialty silicones with enhanced properties, such as improved thermal stability, durability, and dielectric performance, to meet the demands of next-generation technologies. acs.orgchemchart.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 124-70-9 ontosight.ainih.govlbl.govsoci.orgsigmaaldrich.com
Molecular Formula C₃H₆Cl₂Si ontosight.ailbl.govsigmaaldrich.com
Molecular Weight 141.07 g/mol ontosight.ailbl.govsoci.orgsigmaaldrich.com
Appearance Colorless to slightly yellow liquid ontosight.aisoci.orgsigmaaldrich.com
Odor Pungent ontosight.ai
Density 1.08 g/mL at 25 °C ontosight.aisigmaaldrich.comnist.gov
Boiling Point 92 °C ontosight.aisigmaaldrich.comnist.gov
Melting Point -78 °C soci.orgsigmaaldrich.com
Refractive Index n20/D 1.430 ontosight.aisigmaaldrich.comnist.gov
IUPAC Name dichloro-ethenyl-methylsilane nih.gov

Table 2: Comparison with Similar Halosilanes

CompoundFormulaKey FeaturesSource(s)
This compound C₃H₆Cl₂SiCombines vinyl and dichloro groups for both addition and substitution reactions. chemicalbook.com
Methyl dichlorosilane CH₄Cl₂SiPrimarily used for silicone production; less reactive than this compound. chemicalbook.com
Vinyltrichlorosilane C₂H₃Cl₃SiMore reactive due to three chlorine atoms; used in similar applications but with a distinct reactivity pattern. chemicalbook.com
Dichlorodimethylsilane C₂H₆Cl₂SiA common silicone precursor, but lacks the vinyl group for addition polymerization. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2Si B090890 Dichloromethylvinylsilane CAS No. 124-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-ethenyl-methylsilane
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InChI

InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3
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InChI Key

YLJJAVFOBDSYAN-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C=C)(Cl)Cl
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Molecular Formula

C3H6Cl2Si
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Related CAS

29763-18-6
Record name Silane, dichloroethenylmethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3027033
Record name Silane, dichloroethenylmethyl-
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Molecular Weight

141.07 g/mol
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Physical Description

Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Silane, dichloroethenylmethyl-
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CAS No.

124-70-9
Record name Methylvinyldichlorosilane
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Record name Dichloro(methyl)(vinyl)silane
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Record name DICHLOROMETHYLVINYLSILANE
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Synthesis Methodologies of Dichloromethylvinylsilane

Direct Chlorination Approaches

Direct chlorination involves the substitution of a hydrogen atom with a chlorine atom on a precursor molecule. In the context of Dichloromethylvinylsilane synthesis, this typically refers to the chlorination of a methyl group on a vinylsilane substrate.

The synthesis of chloromethyl-functional silanes can be achieved through the reaction of methyl-containing silanes with chlorinating agents. This process is often a free-radical chain reaction, where a methyl group attached to the silicon atom is chlorinated. The reaction can be initiated by high-energy electromagnetic radiation, such as UV light, or by chemical radical initiators. google.com

A common approach involves reacting a methylsilane with chlorine gas or other chlorine sources like sulphuryl chloride. The reaction proceeds by substituting hydrogen atoms on the methyl group with chlorine atoms. To produce this compound specifically, the starting material would ideally be methylvinyldichlorosilane, where the target for chlorination is the remaining methyl group. However, the literature more broadly covers the chlorination of various methylchlorosilanes. google.comnih.gov

The yield and selectivity of direct chlorination are highly dependent on the reaction parameters. The goal is to achieve the desired level of chlorination while minimizing undesirable side reactions.

Catalysts and Initiators:

Free-Radical Initiators: For chlorination reactions using agents like sulphuryl chloride, initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide are studied to optimize product yield.

Photochemical Initiation: The action of high-energy light is a well-established method for initiating the chlorination of methylsilanes. google.com This is particularly common for side-chain chlorination. google.com

Lewis Acids: While Lewis acid catalysts like ferric chloride or aluminum chloride are typically used for chlorinating aromatic rings, their application in side-chain chlorination is less common and requires different conditions. google.com

Reaction Conditions: The precise control of reaction conditions is vital for maximizing the efficiency of the chlorination process. Key parameters include temperature, reactant molar ratios, and the presence of additives. For instance, in the chlorination of methylchlorosilanes, temperatures are often kept below the boiling point of the silane (B1218182) substrate. google.com The molar ratio of the silane to chlorine is preferably kept high (e.g., above 2.0:1.0) to control the extent of chlorination. google.com Furthermore, the presence of hydrogen chloride can influence the reaction. google.com Studies on the chlorination of impurities in trichlorosilane (B8805176) have shown that reaction time and temperature significantly impact the conversion rate. nih.gov

ParameterInfluence on ReactionTypical Conditions / Remarks
Initiator/CatalystInitiates the free-radical chain reaction, affecting reaction rate.UV radiation; Chemical initiators (AIBN, Benzoyl Peroxide). google.com
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.Preferably below the boiling point of the methylsilane substrate, e.g., 5-15°C. google.com
Reactant Molar RatioControls the degree of chlorination. A substoichiometric amount of chlorine is used.Molar ratio of methylsilane to chlorine is often greater than 2:1. google.com
SolventCan influence reaction kinetics and product distribution.Reactions are often carried out without a solvent or in inert solvents like carbon tetrachloride. google.com

Silane Coupling Reactions

Silane coupling reactions are fundamental in organosilicon chemistry for forming stable silicon-carbon bonds. These methods can be adapted to introduce specific organic moieties, such as the vinyl group, onto a silicon precursor.

The synthesis of this compound via coupling reactions involves the formation of the Si-C vinyl bond. This compound itself can be used as a building block in chemical synthesis, undergoing reactions like nucleophilic substitution and cross-coupling to introduce the vinylsilane moiety into other molecules. guidechem.com

A key strategy for its synthesis would involve a metal-catalyzed cross-coupling reaction. This could theoretically involve reacting a precursor containing a dichloromethylsilyl group (e.g., trichloromethylsilane) with a vinyl-containing organometallic reagent (e.g., vinylmagnesium bromide or vinyl lithium). Alternatively, a precursor with a Si-H bond could react with a vinyl source. Nickel-catalyzed reactions, for example, have been shown to promote the insertion of vinylidenes into Si-H bonds, providing a route to vinyl silanes. nih.gov While not a direct synthesis of the target molecule, these advanced methods illustrate the principle of forming the required Si-vinyl bond through catalytic coupling.

Optimizing any chemical synthesis is crucial for achieving desired outcomes such as high yield, purity, and selectivity. sigmaaldrich.com For silane coupling reactions, several parameters must be carefully controlled.

Catalyst System: The choice of metal (e.g., palladium, nickel) and the associated ligands is critical. Ligands can influence the catalyst's activity and selectivity, preventing side reactions.

Temperature: Reaction temperature must be controlled to ensure the stability of the organometallic reagents and to manage the reaction rate.

Stoichiometry: The ratio of the silicon precursor, the vinyl source, and the catalyst must be optimized to ensure complete conversion and minimize the formation of byproducts from homocoupling or other side reactions.

ParameterArea of OptimizationObjective
Catalyst & LigandScreening various metal-ligand combinations.Maximize catalytic activity and selectivity towards the desired Si-vinyl bond formation.
SolventTesting different anhydrous organic solvents (e.g., THF, Diethyl Ether, Toluene).Ensure reagent stability and optimize reaction kinetics. adichemistry.com
TemperatureVarying the reaction temperature from low (e.g., 0°C) to reflux conditions.Balance reaction rate against the stability of reactants and intermediates.
Reactant ConcentrationAdjusting the concentration of silicon and vinyl reagents.Improve yield and minimize side reactions like homocoupling.

Wurtz Reaction Applications in this compound Synthesis

The Wurtz reaction is a coupling method where two alkyl halides react with sodium metal in a dry ether environment to form a higher alkane. wikipedia.orgbyjus.com This reaction proceeds through a mechanism involving a metal-halogen exchange to form an organometallic intermediate, which then acts as a nucleophile. wikipedia.orglibretexts.org

While the classical Wurtz reaction is used to form C-C bonds, it has been extended to the synthesis of main group compounds, including organosilanes. wikipedia.org A notable example in silicon chemistry is the synthesis of hexamethyldisilane (B74624) from trimethylsilyl (B98337) chloride and sodium, which forms a Si-Si bond. wikipedia.org

2 Me₃SiCl + 2 Na → Me₃Si−SiMe₃ + 2 NaCl

Applying this reaction directly to the synthesis of this compound is not straightforward. A hypothetical approach could involve a Wurtz-Fittig type co-coupling reaction between two different organohalide species, such as trichloromethylsilane and vinyl chloride, with sodium metal. However, a significant limitation of the Wurtz reaction is that when two different alkyl halides are used, a mixture of products is formed (R-R, R'-R', and R-R'), leading to low yields of the desired unsymmetrical product. adichemistry.comjk-sci.com This makes the Wurtz reaction generally unsuitable for preparing unsymmetrical compounds and thus an inefficient method for the targeted synthesis of this compound.

Mechanistic Investigations of Wurtz Reduction-Coupling Systems

The precise mechanism of the Wurtz-Fittig reaction in the context of vinylsilane synthesis has been a subject of scientific discussion, with two primary pathways proposed: a radical mechanism and an organo-alkali mechanism. lscollege.ac.inwikipedia.org

The radical mechanism suggests the initial formation of alkyl and aryl radicals through the action of sodium. lscollege.ac.in These radicals then combine to form the desired product. lscollege.ac.in Evidence for this mechanism is supported by the formation of side products, such as triphenylene (B110318) in reactions involving chlorobenzene, which are best explained by the intermediacy of free radicals. lscollege.ac.in

Alternatively, the organo-alkali mechanism posits the formation of an organosodium intermediate. unacademy.comwikipedia.org In this pathway, the more reactive halide, typically the alkyl halide, reacts with sodium to form an organosodium compound. This compound then acts as a nucleophile, attacking the other halide to form the new carbon-silicon bond. unacademy.comorganic-chemistry.org Indirect evidence, such as the formation of carboxylic acids when carbon dioxide is introduced to similar reaction mixtures, supports the existence of these organo-alkali intermediates. wikipedia.org

It is plausible that both mechanisms operate concurrently, with the predominant pathway influenced by reaction conditions and the specific substrates involved.

Role of Sodium in Dechlorination Processes

Sodium metal is a critical reagent in the Wurtz-Fittig synthesis of this compound, where it functions as a potent reducing agent to facilitate the dechlorination and subsequent coupling reaction. The process involves the transfer of electrons from sodium to the chlorosilane and the alkyl halide.

In the context of the radical mechanism, sodium donates an electron to the organohalide, leading to the cleavage of the carbon-halogen or silicon-halogen bond and the formation of a radical species and a sodium halide salt. byjus.comlibretexts.org

Reaction Step: R-Cl + Na → R• + NaCl

In the organo-alkali mechanism, two equivalents of sodium react with the halide to form the organosodium compound. wikipedia.org

Reaction Step: R-Cl + 2Na → R-Na + NaCl

The high reactivity of sodium necessitates the use of anhydrous (dry) solvents, such as ether or dioxane, to prevent reactions with water, which would consume the sodium and quench the desired reaction intermediates. niscpr.res.inadichemistry.com

Alternative and Emerging Synthetic Routes

Research into the synthesis of this compound has expanded to include alternative pathways that may offer advantages in terms of efficiency, selectivity, and environmental impact.

Hydrosilylation-Based Synthetic Pathways

Hydrosilylation presents a powerful and atom-economical method for the formation of silicon-carbon bonds and is a viable route for the synthesis of vinylsilanes. sigmaaldrich.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. mdpi.com

For the synthesis of this compound, a potential pathway involves the hydrosilylation of an alkyne with dichloromethylsilane (B8780727) (H₂Si(CH₃)Cl₂). A variety of catalysts can be employed to promote this transformation, with platinum-based catalysts such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being classical examples. sigmaaldrich.comacs.org Rhodium and cobalt complexes have also demonstrated high efficacy in catalyzing hydrosilylation reactions. sigmaaldrich.comresearchgate.net

A key feature of many hydrosilylation reactions is their high regioselectivity, often proceeding with anti-Markovnikov addition to terminal alkynes, yielding the β-vinylsilane. organic-chemistry.org However, catalyst and substrate control can influence the regiochemical outcome.

Table 1: Comparison of Catalysts in Hydrosilylation of Alkynes

Catalyst Type Predominant Isomer Reference
Platinum (Speier's, Karstedt's) trans-β-vinylsilanes sigmaaldrich.com
Rhodium-based trans-β-vinylsilanes sigmaaldrich.com
Ruthenium-based cis-β-vinylsilanes sigmaaldrich.com

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, several strategies can be considered to enhance its environmental profile.

One area of focus is the development of chlorine-free synthetic routes. The "direct synthesis" of organosilicon compounds, a cornerstone of the silicones industry, traditionally reacts silicon metal with methyl chloride. mdpi.com A greener alternative that is gaining traction is the direct reaction of silicon with alcohols or ethers to produce alkoxysilanes, thereby avoiding the use of chlorine. mdpi.comrsc.org While not a direct synthesis of this compound, the development of chlorine-free precursors represents a significant step towards more environmentally benign processes in organosilicon chemistry. mdpi.com

Another green chemistry consideration is the choice of solvents. Traditional syntheses often employ volatile organic compounds (VOCs). Research into greener solvent alternatives is an active area, with the goal of replacing hazardous solvents with more benign options. whiterose.ac.uk

Furthermore, the development of more efficient and recyclable catalysts for hydrosilylation can contribute to a greener process by reducing waste and energy consumption. nih.gov The use of earth-abundant metal catalysts, such as those based on cobalt, is also a promising avenue for more sustainable chemical production. acs.org

Table 2: Compound Names

Compound Name
This compound
Triphenylene
Chlorobenzene
Dichloromethylsilane
Hexachloroplatinic acid
Methyl chloride
Alkoxysilanes

Reaction Mechanisms and Chemical Transformations of Dichloromethylvinylsilane

Reactivity of Silicon-Chlorine Bonds

The silicon-chlorine (Si-Cl) bonds in dichloromethylvinylsilane are highly susceptible to nucleophilic attack, making them key sites for a variety of chemical modifications. This reactivity is fundamental to the synthesis of silicone polymers and other organosilicon compounds.

Nucleophilic Substitution Reactions at Silicon

The primary reaction pathway involving the Si-Cl bonds is nucleophilic substitution, which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the electrophilic silicon atom, leading to the displacement of a chloride ion, which acts as a good leaving group.

The SN2 reaction at a silicon center differs from the analogous reaction at a carbon center. Due to the larger size of the silicon atom and the longer Si-C and Si-Cl bonds, the silicon center is more accessible to incoming nucleophiles, and steric hindrance is less of a factor. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.

Common nucleophiles used in reactions with this compound include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are pivotal for forming new silicon-carbon bonds, allowing for the introduction of a wide range of organic functionalities onto the silicon atom. For instance, the reaction with a Grignard reagent can replace one or both chlorine atoms with alkyl or aryl groups.

Hydrolysis and Condensation Pathways

One of the most significant reactions of this compound is its hydrolysis, which serves as the foundational step in the production of polysiloxanes. The Si-Cl bonds are readily attacked by water molecules, initiating a series of reactions that ultimately lead to the formation of a stable siloxane backbone.

The hydrolysis process begins with the nucleophilic attack of a water molecule on the silicon atom, resulting in the displacement of a chloride ion and the formation of a silanol (B1196071) group (-Si-OH). This reaction is typically rapid and exothermic. Given that this compound has two chlorine atoms, this hydrolysis can occur twice to form methylvinylsilanediol (CH2=CH)(CH3)Si(OH)2.

Formation of Silanol and Siloxane Intermediates

The methylvinylsilanediol formed during hydrolysis is a key intermediate. However, silanols, particularly those with multiple hydroxyl groups on a single silicon atom, are often unstable and readily undergo condensation reactions. In the condensation step, two silanol groups react with each other to form a siloxane bond (-Si-O-Si-) and a molecule of water. This process can occur between two molecules of methylvinylsilanediol or between a silanol and an unreacted chlorosilane.

The repetition of these hydrolysis and condensation steps leads to the formation of longer siloxane chains and, eventually, to the high molecular weight polymer, poly(methylvinylsiloxane). The structure of the final polymer, whether it is linear, branched, or cross-linked, can be controlled by the reaction conditions, such as the concentration of water, temperature, and pH.

Reactivity of the Vinyl Group

The vinyl group (-CH=CH2) attached to the silicon atom provides another reactive site in this compound, enabling a different set of chemical transformations, most notably addition reactions.

Addition Reactions: Hydrosilylation Chemistry

Hydrosilylation is a powerful and widely utilized reaction in organosilicon chemistry. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the vinyl group in this compound. This reaction is a highly efficient method for forming silicon-carbon bonds and is a cornerstone of the silicone industry, particularly for cross-linking silicone polymers to form elastomers.

The hydrosilylation of the vinyl group of this compound (or its derivatives) with a hydrosilane is typically catalyzed by a transition metal complex. The reaction generally proceeds with high atom economy, meaning that all the atoms of the reactants are incorporated into the final product.

A variety of transition metal complexes can catalyze the hydrosilylation reaction, with platinum and ruthenium complexes being among the most effective and widely studied.

Platinum-Mediated Hydrosilylation:

Platinum-based catalysts are the most common and active catalysts for hydrosilylation. The most well-known of these is Speier's catalyst (hexachloroplatinic acid, H2PtCl6) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). nih.gov The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by the coordination of the alkene (the vinyl group), migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the product to regenerate the platinum(0) catalyst. nih.gov

Below is a table summarizing representative data for platinum-catalyzed hydrosilylation reactions involving vinylsilanes.

CatalystHydrosilaneOlefinTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Karstedt's catalystTriethoxysilane1-Octene (B94956)801 x 10-4>95F. J. Williams et al.
Speier's catalystPhenylsilaneStyrene (B11656)1101 x 10-390J. L. Speier et al.
Pt/CMethyldiethoxysilaneAllyl chloride1000.185M. G. Voronkov et al.

Ruthenium-Complex Catalyzed Hydrosilylation:

Ruthenium complexes have also emerged as effective catalysts for hydrosilylation, sometimes offering different selectivity compared to platinum catalysts. A variety of ruthenium complexes, such as RuHCl(CO)(PPh3)3 and [RuCl2(p-cymene)]2, have been successfully employed. The catalytic cycle for ruthenium-catalyzed hydrosilylation can vary depending on the specific complex and reactants but often involves similar elementary steps to the platinum-catalyzed process, including oxidative addition, olefin coordination, insertion, and reductive elimination.

The following table presents illustrative data for ruthenium-catalyzed hydrosilylation of olefins.

CatalystHydrosilaneOlefinTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
RuHCl(CO)(PPh3)3Triethylsilane1-Hexene60198H. K. Sharma et al.
[RuCl2(p-cymene)]2PhenylsilaneStyrene800.592B. Marciniec et al.
Ru3(CO)12DiphenylsilaneCyclohexene1200.288Y. Seki et al.

Dual Reactivity of this compound: Concurrent Silicon-Chlorine and Vinyl Group Transformations

A key feature of this compound is its ability to undergo reactions at both the Si-Cl bonds and the vinyl group, sometimes concurrently. The Si-Cl bonds are susceptible to nucleophilic substitution, while the vinyl group is prone to electrophilic addition or radical reactions. This dual reactivity allows for complex molecular architectures to be built.

For example, under conditions suitable for hydrosilylation using a catalyst, a nucleophilic reagent could simultaneously be present to react with the Si-Cl bonds. This could lead to the formation of a polymer where both chain extension (via the vinyl group) and cross-linking (via the Si-Cl bonds) occur in a single process. The relative rates of these competing reactions depend heavily on the specific reagents and conditions employed.

Interaction Mechanisms with Diverse Reagents

The distinct electronic nature of the two reactive sites in this compound dictates its interactions with different classes of reagents.

Reactions with Nucleophiles : The silicon atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms. It is therefore a prime target for attack by nucleophiles (Lewis bases). Nucleophiles such as water, alcohols, amines, or Grignard reagents will readily attack the silicon center, leading to the displacement of one or both chloride ions. This is a fundamental reaction for creating siloxanes (with water), alkoxysilanes (with alcohols), or for attaching other organic groups to the silicon atom.

Reactions with Electrophiles : The π-bond of the vinyl group is electron-rich and thus nucleophilic, making it reactive towards electrophiles (Lewis acids). Electrophilic addition to the vinyl group proceeds via attack by an electrophile on the double bond, typically forming a carbocation intermediate which is then captured by a nucleophile. The regioselectivity of this addition is governed by the stability of the intermediate carbocation (β-silyl effect). However, studies have shown that vinylsilanes are generally less nucleophilic than structurally similar allylsilanes.

Formation of Novel Heterocycles through Oxidative Conditions

The vinyl group of this compound serves as a versatile precursor for the synthesis of novel heterocyclic compounds under oxidative conditions. The reaction pathways and resulting products are highly dependent on the specific reagents and oxidants employed.

One significant avenue for heterocycle formation is through oxidative sulfonamidation. The reaction of this compound with sulfonamides in the presence of an oxidant can lead to a variety of products, including those resulting from halosulfonamidation, heterocyclization, and halogenation. For instance, the reaction of this compound with trifluoromethanesulfonamide (B151150) (triflamide) in a system containing tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI) has been shown to form N-t-Bu-N′-(triflyl)acetamidine. researchgate.net This amidine is a key intermediate that can subsequently participate in cyclization reactions.

The choice of oxidant plays a critical role in directing the reaction pathway. For example, using t-BuOI as the oxidant primarily leads to halogenation, with aziridines as minor products. researchgate.net In contrast, employing N-bromosuccinimide (NBS) can yield different outcomes based on the solvent. In dichloromethane (B109758) (CH₂Cl₂), bromosulfonamidation products are typically formed, while in coordinating solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF), Ritter-type solvent interception products are observed. researchgate.net These halosulfonamidation adducts are valuable intermediates that can undergo base-induced cyclization to afford a diverse range of heterocycles, such as imidazolines and 1,4-oxazocanes. researchgate.net

The reactivity of this compound in these oxidative systems highlights its utility in constructing complex, silicon-containing heterocyclic architectures. The specific conditions can be tailored to favor the formation of desired cyclic structures.

Table 1: Products from Oxidative Reactions of this compound with Sulfonamides

Reactants Oxidant/System Solvent Major Product Type Reference
This compound, Triflamide t-BuOCl / NaI Not Specified Amidine researchgate.net
This compound, Sulfonamide t-BuOI Not Specified Halogenation Products researchgate.net
This compound, Sulfonamide N-bromosuccinimide (NBS) CH₂Cl₂ Bromosulfonamidation Products researchgate.net

Organometallic Reactions and Complex Formation (e.g., with Organoboranes)

This compound readily engages in organometallic reactions, particularly with organoboranes, through processes like hydroboration. These reactions lead to the formation of complex organosilylboranes, which are valuable intermediates for further chemical transformations.

Hydroboration of this compound with reagents such as dichloroborane, monochloroborane, and borane-dimethylsulfide has been systematically investigated. researchgate.net The addition of the borane (B79455) to the vinyl group is highly regioselective, following the Markovnikov rule, where the boron atom attaches to the α-carbon relative to the silicon atom. researchgate.net This regioselectivity results in the formation of a chiral methine group between the silicon and boron atoms. researchgate.net

For example, the reaction with borane-dimethylsulfide can proceed with multiple additions. The first and second additions of the borane occur at the α-position to the silicon. researchgate.net However, due to steric hindrance, the third addition takes place at the β-position (anti-Markovnikov), leading to the formation of tris[(dichloromethylsilyl)ethyl]borane. researchgate.net

The resulting organochlorosilylboranes can be further modified. For instance, stepwise substitution of the chlorine atoms on the boron with hexamethyldisilazane (B44280) can produce novel aminoboranes, such as bis[α-(dichloromethylsilyl)ethyl]boryl-trimethylsilylamine. researchgate.net In a similar condensation reaction, tris[α-(dichloromethylsilyl)ethyl]borazine can be synthesized. researchgate.net These transformations underscore the utility of this compound as a building block for complex silicon-boron compounds. This compound has been specifically utilized in the synthesis and characterization of Tris(1-(dichloro(methyl)silyl)ethyl)borane. sigmaaldrich.com

Table 2: Products from Hydroboration of this compound

Borane Reagent Product Structure Key Feature Reference
Borane-dimethylsulfide (3 equivalents) Tris[(dichloromethylsilyl)ethyl]borane Third addition is anti-Markovnikov researchgate.net
Dichloroborane-dimethylsulfide [α-(dichloromethylsilyl)ethyl]dichloroborane-dimethylsulfide α-addition, chiral methine group researchgate.net

Polymerization Science and Dichloromethylvinylsilane

Dichloromethylvinylsilane as a Monomer in Silicone Polymer Production

This compound serves as a fundamental building block for a wide array of silicone materials. chemimpex.comdatahorizzonresearch.com The presence of the vinyl group is particularly significant as it provides a site for further chemical reactions, such as crosslinking, which is essential for forming durable silicone elastomers. vinylterminated.commdpi.com

The primary mechanism for polymerizing this compound is through hydrolysis and subsequent polycondensation. uni-wuppertal.dedoubtnut.comyoutube.com This process involves two main steps:

Hydrolysis: The two chlorine atoms on the silicon are highly reactive towards water. They are replaced by hydroxyl (-OH) groups, forming methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂) and releasing hydrochloric acid (HCl). uni-wuppertal.deuni-wuppertal.de This reaction is typically vigorous. uni-wuppertal.de

Polycondensation: The newly formed silanol (B1196071) groups are unstable and readily condense with each other. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a water molecule and forming a stable siloxane bond (Si-O-Si). uni-wuppertal.dedoubtnut.com This step-growth process repeats, leading to the formation of long-chain polymers (polymethylvinylsiloxane). sigmaaldrich.com

The vinyl group generally does not participate in this initial polymerization but remains as a pendant functional group on the polysiloxane backbone, available for later crosslinking reactions. rsc.org

Controlling the molecular weight and the architecture (linear, branched, or cross-linked) of the final polymer is crucial for determining its physical properties. Several strategies are employed to achieve this control:

Use of Chain Stoppers: To limit the length of the polymer chains and control the final molecular weight, a monofunctional silane (B1218182), such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), is often added to the reaction. uni-wuppertal.de This molecule can react with a growing polymer chain, but since it has only one reactive site, it terminates the chain's growth. uni-wuppertal.de

Stoichiometry Control: The molecular weight of polymers formed through polycondensation can be managed by adjusting the ratio of bifunctional to monofunctional monomers. mdpi.com

Catalysts: The choice of catalyst can influence the final polymer structure. Acidic catalysts tend to favor the formation of cyclic siloxanes and lower molecular weight polymers, whereas basic catalysts typically promote the formation of higher molecular weight linear polymers. oup.com

Reaction Conditions: Factors such as temperature and reaction time can also be adjusted to control the extent of polymerization and, consequently, the average molecular weight of the resulting polymer. researchgate.net Higher temperatures can favor the production of higher molecular weight polymers. oup.com

Table 1: Methods for Controlling Polymer Structure

ParameterMethod of ControlEffect on Polymer Structure
Molecular Weight Addition of monofunctional monomers (e.g., chlorotrimethylsilane)Limits chain length, resulting in lower average molecular weight. uni-wuppertal.de
Architecture Use of trifunctional monomers (e.g., trichloromethylsilane)Introduces branching points, leading to a cross-linked, three-dimensional network. uni-wuppertal.de
Polymerization Rate Catalyst selection (acidic vs. basic)Basic catalysts favor high molecular weight linear polymers; acidic catalysts favor cyclic and low molecular weight polymers. oup.com
Vinyl Content Adjusting the ratio of this compound to other difunctional monomersControls the density of reactive vinyl sites along the polymer backbone. vinylterminated.com

This compound is frequently copolymerized with other organosilicon monomers to produce specialty silicones with a combination of desired properties. researchgate.net A common strategy involves co-hydrolysis with dimethyldichlorosilane ((CH₃)₂SiCl₂), which is the primary precursor for polydimethylsiloxane (B3030410) (PDMS). researchgate.net

By varying the ratio of this compound to dimethyldichlorosilane in the initial reaction mixture, it is possible to precisely control the concentration of vinyl groups along the resulting polymer chain. mdpi.com These vinyl groups act as specific points for crosslinking, typically through a hydrosilylation reaction, which is crucial for curing silicone rubbers. mdpi.com

Other functional organosilanes can also be incorporated to introduce different functionalities. For example, copolymerization with trichloromethylsilane would introduce branching and create a more rigid, resinous structure. uni-wuppertal.de This versatility allows for the creation of a vast range of silicone materials, from soft elastomers to hard resins. rsc.org

Advanced Silicone Materials from this compound

The inclusion of this compound as a monomer or comonomer is key to producing advanced silicone materials with enhanced performance characteristics. datahorizzonresearch.com The pendant vinyl groups it provides are essential for creating cross-linked networks, which transform the liquid siloxane polymers into solid, durable materials like silicone rubbers and elastomers. vinylterminated.com

The synthesis of specialty silicones relies on the versatile reactivity of this compound. The vinyl groups introduced by this monomer are sites for addition reactions, most notably hydrosilylation, where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond in the presence of a platinum catalyst. mdpi.com This is a common method for curing high-temperature vulcanized (HTV) silicone rubber. vinylterminated.com

This ability to form robust, cross-linked networks is leveraged to create materials for demanding applications in sectors like electronics, automotive, and aerospace. chemimpex.com For instance, these materials are used as encapsulants and protective coatings for electronic components, where properties like thermal stability and dielectric strength are critical. datahorizzonresearch.com

The unique molecular structure of silicones, derived from monomers like this compound, imparts a combination of valuable properties that can be tailored for specific applications.

Thermal Stability: The backbone of silicone polymers consists of strong siloxane (Si-O-Si) bonds, which are inherently more resistant to heat-induced degradation than the carbon-carbon bonds found in most organic polymers. vinylterminated.comnih.gov The presence of vinyl groups allows for the formation of a stable, cross-linked network that further enhances this thermal stability. researchgate.net Vinyl-terminated silicone fluids can often withstand continuous operation at temperatures ranging from -60°C to over 300°C. vinylterminated.com

Water Repellency: Silicones exhibit excellent hydrophobicity. vinylterminated.com When applied to a surface, the polymer chains orient themselves so that the non-polar methyl groups face outwards. romakksilicones.comsilibasesilicone.com This creates a low-surface-energy film that repels water, causing it to bead up and roll off. romakksilicones.comxjysilicone.com This property is crucial for applications such as waterproof sealants, coatings, and water-repellent treatments for various materials. silibasesilicone.comsidleychem.com Importantly, this silicone film remains permeable to water vapor, allowing the substrate to "breathe," which prevents moisture from being trapped. sidleychem.comxjysilicone.com

Flexibility: The siloxane backbone is highly flexible, a property that is maintained even at very low temperatures. dtu.dk This inherent flexibility is a hallmark of silicone elastomers. By controlling the crosslink density—the number of connections between polymer chains—the flexibility of the final material can be precisely tailored. dtu.dk A lower crosslink density results in a softer, more flexible elastomer, while a higher density leads to a harder, more rigid material. The incorporation of this compound provides the necessary vinyl groups to control this crosslinking process effectively. mdpi.com

Table 2: Properties of this compound-Based Silicones

PropertyUnderlying MechanismKey Benefits
Thermal Stability Strong Si-O-Si backbone bonds and stable cross-links formed via vinyl groups. vinylterminated.comresearchgate.netResistance to high temperatures (up to 315°C) and oxidation. vinylterminated.com
Water Repellency Outward orientation of hydrophobic methyl groups creates a low-energy surface. romakksilicones.comsilibasesilicone.comPrevents water penetration while allowing water vapor permeability ("breathability"). sidleychem.comxjysilicone.com
Flexibility High rotational freedom of the Si-O backbone. dtu.dkMaterial remains elastic over a wide temperature range; stiffness can be controlled by adjusting crosslink density. dtu.dk

Polymethylsilanes (PMS) and Polycarbosilanes (PCS) Formation

The polymerization of this compound is a complex process that can lead to the formation of two distinct types of polymers: polymethylsilanes (PMS) and polycarbosilanes (PCS). The pathway taken is highly dependent on the reaction conditions and the presence of catalysts.

Competing Polymerization Pathways in Wurtz Reduction-Coupling Systems

In a Wurtz reduction-coupling reaction system, the dechlorination of dichloromethylsilanes, including this compound, using sodium in toluene (B28343) can proceed through two competing pathways. rsc.org These pathways are dictated by the formation of two key reactive intermediates: a methylsilylene (MeRSi:) and a 1-silene (CH2=SiRH). rsc.org

The first pathway involves the polymerization of the methylsilylene intermediate, which leads to the formation of polymethylsilanes (PMS). rsc.org This is the exclusive product when the reaction is carried out without a catalyst. rsc.org The second pathway involves a tautomeric transformation of the methylsilylene into a 1-silene intermediate. rsc.org The subsequent polymerization of this 1-silene intermediate results in the formation of polycarbosilanes (PCS). rsc.org

The Wurtz-Fittig reaction, a similar coupling reaction involving alkyl and aryl halides with sodium, provides a general framework for understanding these types of reductive coupling processes. wikipedia.orgquimicaorganica.org The mechanism typically involves the formation of radical or organosodium intermediates. wikipedia.orgbyjus.com In the context of dichlorosilanes, this reductive coupling is a challenging process to control, which can limit the types of polymers that can be produced selectively. nih.gov

Table 1: Competing Intermediates and Polymer Products in Wurtz Reduction-Coupling of this compound

Reactive IntermediateTautomeric TransformationPolymer Product
Methylvinylsilylene (CH₃(CH₂=CH)Si:)Not favored without catalystPolymethylvinylsilane (PMVS)
1-Silene intermediate (CH₂=SiH(CH₃))Favored with catalystPolyvinylcarbosilane (PVCS)

Influence of Substituents on Silicon on Polymerization Selectivity

The nature of the substituents on the silicon atom in dichloromethylsilanes plays a crucial role in determining the dominant polymerization pathway. The electronic and steric properties of these substituents influence the stability and reactivity of the silylene and 1-silene intermediates. rsc.org

For dichloromethylsilanes with methyl, ethyl, and phenyl substituents, the introduction of zirconocene (B1252598) catalysts can effectively inhibit the polymerization of the methylsilylene intermediate and promote the catalytic insertion polymerization of the 1-silene intermediate, leading to the dominant formation of polycarbosilanes. rsc.org This inhibition is attributed to the deactivation of the sodium surface through the chemical adsorption of zirconocene dichloride. rsc.org

However, in the case of this compound, catalytic polymerization to form polyvinylcarbosilane (PVCS) does not occur even in the presence of zirconocene catalysts. rsc.org The vinyl group, with its π-electron system, significantly influences the electronic environment at the silicon center. This alteration in electronic properties is believed to disfavor the tautomeric transformation of the methylvinylsilylene intermediate to the corresponding 1-silene, thereby preventing the catalytic insertion polymerization pathway that leads to PCS. The specific electronic interactions of the vinyl substituent likely affect the stability of the transition state required for the rearrangement to the 1-silene.

Table 2: Effect of Substituents on Polymerization Pathway with Zirconocene Catalyst

Dichloromethylsilane (B8780727) Substituent (R)Favored Polymer ProductConversion Ratio to PCS (%)
MethylPolycarbosilane82-93
EthylPolycarbosilane82-93
PhenylPolycarbosilane82-93
Vinyl Polymethylvinylsilane No catalytic polymerization

Catalytic Insertion Polymerization of 1-Silenes to Polycarbosilanes

The catalytic insertion polymerization of 1-silenes represents a targeted approach to synthesize polycarbosilanes. researchgate.netnih.gov This method is analogous to the well-established coordination insertion polymerization of 1-olefins using metallocene catalysts. nih.govresearchgate.net Zirconium metallocenes have been effectively used as catalysts for the insertion polymerization of 1-methylsilene, which is generated in situ from the dechlorination of dichlorodimethylsilane (B41323) by sodium. researchgate.netnih.gov This process can achieve high conversion ratios of up to 91% to polycarbosilane. nih.govresearchgate.net

The proposed mechanism involves the coordination of the 1-silene to the active sites of the zirconocene catalyst, followed by insertion into the growing polymer chain. nih.gov This catalytic cycle allows for the controlled formation of the polycarbosilane backbone. researchgate.net The resulting polyzirconocenecarbosilanes (PZCS) are valuable pre-ceramic polymers for the production of silicon carbide-zirconium carbide (SiC-ZrC) composite ceramic fibers. researchgate.netnih.gov While this method is effective for other dichloromethylsilanes, as noted previously, it is not successful for this compound due to the influence of the vinyl substituent. rsc.org

Inhibition of Polymethylsilylene Polymerization

The selective formation of polycarbosilanes from dichloromethylsilanes via the catalytic insertion polymerization of 1-silenes necessitates the inhibition of the competing polymethylsilylene polymerization pathway. rsc.org This inhibition is a key function of the zirconocene catalysts used in these systems. rsc.org

The mechanism of inhibition is thought to involve the chemical adsorption of the zirconocene dichloride onto the surface of the sodium metal. rsc.org This deactivates the sites on the sodium surface that would typically promote the polymerization of the methylsilylene intermediates. rsc.org By blocking this pathway, the reaction is directed towards the tautomerization of the silylene to the 1-silene and its subsequent catalytic polymerization.

The stability of silylenes is a critical factor in their reactivity. acs.orgrsc.org Silylenes are generally considered reactive and unstable molecules. acs.org However, their stability can be enhanced by electronegative substituents with lone electron pairs that can donate into the empty orbital of the silicon atom. acs.org The development of stable silylenes has been an active area of research, with various strategies employed to isolate and control their reactivity. rsc.orgacs.orgresearchgate.net In the context of polymerization, controlling the transient nature of silylene intermediates is essential for directing the reaction towards the desired polymer product. The use of inhibitors or catalysts that can selectively interact with and deactivate the silylene polymerization pathway is a powerful tool in this regard. rsc.org

Living and Controlled Polymerization Techniques Applied to this compound Derivatives

While the direct polymerization of this compound via Wurtz coupling presents challenges in control, its derivatives can be utilized in living and controlled polymerization techniques to synthesize well-defined polymers. These methods offer precise control over molecular weight, molecular weight distribution, and polymer architecture.

Anionic polymerization is a form of chain-growth polymerization initiated by anions and is particularly suitable for vinyl monomers. wikipedia.org Vinylsilanes are a class of monomers that can undergo anionic polymerization. wikipedia.org This technique often proceeds in a "living" manner, meaning that there are no intrinsic termination or chain transfer steps. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. rsc.orguni-bayreuth.de The living nature of the polymerization also enables the preparation of block copolymers by the sequential addition of different monomers. rsc.org

This compound can serve as a precursor to monomers suitable for anionic polymerization. For instance, the vinylsilyl group can be incorporated into other molecules that are then polymerized. Anionic stitching polymerization of styryl(vinyl)silanes has been developed to synthesize silicon- and carbon-containing polymers with fused sila-bicyclic structures in the main chain. rsc.org These polymerizations can proceed in a living fashion, allowing for the creation of block copolymers. rsc.org

Another relevant technique is the controlled/living ring-opening polymerization (ROP) of cyclic siloxane monomers. rsc.org While not a direct polymerization of this compound, this compound can be a starting material for the synthesis of functionalized cyclosiloxanes. For example, the vinyl group could be modified to introduce other functionalities, or the silicon center could be incorporated into a cyclic structure. The ROP of such monomers, often catalyzed by organocatalysts, allows for the precise synthesis of linear polysiloxanes with controlled molecular weights and narrow dispersities. rsc.org This approach provides a pathway to well-defined polysiloxane architectures containing the structural elements derived from this compound.

Table 3: Overview of Living/Controlled Polymerization Techniques for this compound Derivatives

Polymerization TechniqueMonomer TypeKey FeaturesPotential Application of this compound
Anionic PolymerizationVinylsilanesLiving polymerization, narrow molecular weight distribution, block copolymer synthesisPrecursor for functional vinylsilane monomers
Anionic Stitching PolymerizationStyryl(vinyl)silanesFormation of sila-bicyclic structures, living polymerizationSynthesis of monomers containing the vinylsilyl moiety
Controlled/Living Ring-Opening PolymerizationCyclic SiloxanesPrecise control over polysiloxane architecture, narrow dispersityPrecursor for the synthesis of functionalized cyclosiloxane monomers

Derivatives and Analogs of Dichloromethylvinylsilane

Synthesis and Characterization of Novel Organoboron Compounds

The hydroboration of dichloromethylvinylsilane opens a pathway to novel organoboron compounds with silicon-containing substituents. These compounds are of interest due to the combined properties of boron and silicon, offering potential for new materials and chemical intermediates.

Tris(1-(dichloro(methyl)silyl)ethyl)borane Monomer Synthesis

The synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane is achieved through the hydroboration of this compound with a borane (B79455) reagent, such as borane dimethylsulfide complex. The reaction involves the addition of the B-H bond across the vinyl group of this compound.

The reaction is typically carried out in an inert solvent, such as toluene (B28343), under an inert atmosphere to prevent side reactions with moisture and oxygen. This compound is cooled, and the borane dimethylsulfide is added dropwise. The mixture is then stirred for an extended period at room temperature to ensure the completion of the reaction. The resulting product, Tris(1-(dichloro(methyl)silyl)ethyl)borane, is obtained after the removal of the solvent under reduced pressure.

The structure of the synthesized monomer can be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ²⁹Si NMR) is a key tool for elucidating the molecular structure and confirming the successful hydroboration and the presence of the silyl (B83357) and boryl groups.

Table 1: Synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane

Reactant 1 Reactant 2 Solvent Product

Properties and Potential Applications of Organoboron Derivatives

Organoboron compounds derived from this compound, such as Tris(1-(dichloro(methyl)silyl)ethyl)borane, possess a unique combination of properties due to the presence of both silicon and boron. The silicon-containing moieties can impart properties like thermal stability and hydrophobicity, while the boron center can act as a Lewis acid or be involved in various coupling reactions.

These derivatives have potential applications in several fields:

Precursors for Ceramics: The synthesized organoboron silane (B1218182) can serve as a single-source precursor for the production of silicon boron carbonitride (SiBCN) ceramics. Pyrolysis of this monomer can lead to amorphous ceramic materials with high thermal stability and oxidation resistance, making them suitable for applications in high-temperature environments.

Crosslinking Agents: The presence of multiple reactive sites (Si-Cl bonds) in Tris(1-(dichloro(methyl)silyl)ethyl)borane allows it to be used as a crosslinking agent in the synthesis of silicone polymers. This can lead to the formation of highly crosslinked networks, enhancing the mechanical and thermal properties of the resulting materials.

Intermediates in Organic Synthesis: Organoboranes are valuable intermediates in organic synthesis, participating in a wide range of chemical transformations such as Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The silyl-substituted organoboranes can be used to introduce both silicon and boron functionalities into organic molecules, leading to the synthesis of complex molecular architectures. researchgate.net

Organosilicon Derivatives of Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of organosilicon derivatives of heterocyclic compounds, such as sydnones. These derivatives are of interest for their potential biological activities and unique electronic properties.

Silicon-Containing Derivatives of Sydnones

Sydnones are a class of mesoionic heterocyclic aromatic chemical compounds. Silicon-containing derivatives of sydnones can be synthesized by reacting a lithiated sydnone (B8496669) with a chlorosilane. kompozit.org.tr In the case of this compound, a di-sydnonyl-substituted silane could potentially be formed by reacting two equivalents of the lithiated sydnone with one equivalent of this compound.

The synthesis would involve the initial preparation of the 4-lithiosydnone by treating the corresponding sydnone with a strong base like n-butyllithium. This lithiated intermediate is then reacted with this compound. The nucleophilic attack of the lithiated sydnone on the silicon atom displaces the chloride ions, forming a new silicon-carbon bond. The vinyl group on the silicon atom would remain intact during this process, offering a site for further functionalization.

Functionalization through Hydrosilylation and Polycondensation

The silicon-containing sydnone derivatives, particularly those retaining the vinyl group from this compound, can undergo further functionalization. The vinyl group is susceptible to hydrosilylation, a reaction where a silicon-hydride bond adds across the double bond. This allows for the attachment of other silyl groups with different functionalities.

Furthermore, if a di-functional sydnone monomer is synthesized, it can be used in polycondensation reactions with this compound. Polycondensation is a process where monomers join together with the loss of a small molecule, such as HCl. By reacting a di-lithiated sydnone or a sydnone with two reactive sites with this compound, a polymer chain incorporating both the silane and the sydnone moieties can be formed. These polymers could exhibit interesting optical, electronic, or biological properties derived from the sydnone units integrated into a polysiloxane backbone.

Comparison with Related Chlorosilanes

This compound is one of several important chlorosilanes used in the synthesis of silicones and other organosilicon compounds. Its properties and reactivity can be better understood by comparing it with other common chlorosilanes such as methyltrichlorosilane (B1216827) and dimethyldichlorosilane.

The key difference lies in the number of chlorine atoms and the presence of a vinyl group. This compound has two chlorine atoms, making it a difunctional monomer in polymerization reactions, leading to linear polymers. Methyltrichlorosilane, with three chlorine atoms, acts as a trifunctional monomer, resulting in cross-linked or branched polymers. Dimethyldichlorosilane, also difunctional, is a primary precursor for linear polydimethylsiloxanes.

The vinyl group in this compound provides an additional reactive site for post-polymerization modifications, such as crosslinking through hydrosilylation or vulcanization, which is not present in methyltrichlorosilane or dimethyldichlorosilane. This makes this compound particularly useful for producing specialty silicones with tailored properties.

Table 2: Comparison of Physical Properties of Selected Chlorosilanes

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C)
This compound C₃H₆Cl₂Si 141.07 92 1.08
Methyltrichlorosilane CH₃Cl₃Si 149.48 66 1.27

In terms of reactivity, all three chlorosilanes readily hydrolyze in the presence of water to form silanols, which then condense to form siloxane bonds, releasing hydrochloric acid. The rate of hydrolysis is influenced by the number of chlorine atoms and the steric hindrance around the silicon atom. Methyltrichlorosilane is generally more reactive towards hydrolysis than the dichlorosilanes due to the higher number of reactive chloro groups.

Dichloromethylsilane (B8780727) (CH3SiHCl2)

Dichloromethylsilane, also known as methyldichlorosilane, is a colorless, transparent, and fuming liquid with a pungent odor. innospk.comnih.gov It is a highly reactive organosilicon compound due to the presence of both an active Si-H bond and Si-Cl bonds. chemicalbook.com This dual reactivity allows it to undergo reactions like hydrosilylation, hydrolysis, and addition, making it a valuable precursor for a range of organosilicon monomers and blocking agents. chemicalbook.com It is soluble in organic solvents such as benzene, toluene, and chloroform (B151607) but is insoluble in water, with which it reacts. innospk.com

Physical Properties of Dichloromethylsilane

Property Value
Molecular Formula CH4Cl2Si chemimpex.com
Molecular Weight 115.03 g/mol chemimpex.com
Boiling Point 41 °C chemimpex.com
Melting Point -93 °C chemimpex.com
Density 1.105 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.398 sigmaaldrich.com

Dichloromethylsilane serves as a key intermediate in the synthesis of silicone polymers, which are valued for their thermal stability and water resistance. chemimpex.com Its applications are primarily in industrial settings under controlled conditions for the production of specialty chemicals, including surfactants and functionalized silanes. chemicalbook.comchemimpex.com It is also used in the production of high-performance materials for the electronics and automotive industries and for surface modification to improve adhesion and durability in coatings and sealants. chemimpex.com Furthermore, it is an important raw material for producing ultra-pure polysilicon used in the semiconductor and photovoltaic industries. chemicalbook.com

Chlorodimethylvinylsilane (B155262) (CH2=CHSi(CH3)2Cl)

Chlorodimethylvinylsilane is a colorless, clear, flammable liquid with a pungent odor. innospk.com It is a versatile organosilicon compound that contains a vinyl group and a chlorine atom attached to a silicon atom. innospk.com This compound is known for its reactivity and is used as a key intermediate in the synthesis of silicone polymers. chemimpex.com The presence of the vinyl group allows for cross-linking, which can enhance the mechanical properties and durability of the final products. chemimpex.com It is soluble in organic solvents like ethanol, acetone, and toluene and is hydrolyzable, reacting with water to form silanols and hydrogen chloride. innospk.com

Physical Properties of Chlorodimethylvinylsilane

Property Value
Molecular Formula C4H9ClSi innospk.com
Molecular Weight 120.66 g/mol innospk.com
Boiling Point 85-87 °C innospk.com
Melting Point -106 °C innospk.com
Density 0.9 g/cm³ innospk.com

Chlorodimethylvinylsilane is widely used in the production of silicone rubber, where it improves crosslinking and adhesion properties. innospk.com It is a crucial component in the formulation of high-performance adhesives and sealants, enhancing their bonding to various substrates like metals, plastics, and glass. innospk.comchemimpex.com Additionally, it is used in coatings for the automotive, aerospace, and construction industries to improve adhesion, water resistance, and weatherability. innospk.comchemimpex.com In the pharmaceutical sector, it serves as a building block in the synthesis of some antifungal agents and analgesics. innospk.com It is also used to prepare silicon-containing polymers, silaheterocycles, and new chelating ligands. sigmaaldrich.comfishersci.ca

Trichlorovinylsilane (B1218785) (CH2=CHSiCl3)

Trichlorovinylsilane is a colorless to pale yellow, fuming liquid with a sharp, pungent odor. guidechem.cominnospk.com This halogenated organosilicon compound is volatile and moisture-sensitive, readily hydrolyzing upon contact with water to liberate hydrogen chloride. guidechem.comchemicalbook.com Its structure consists of a vinyl group bonded to a silicon atom that is also bonded to three chlorine atoms. guidechem.com It is soluble in most organic solvents but reacts with water and alcohols. guidechem.comchemicalbook.com

Physical Properties of Trichlorovinylsilane

Property Value
Molecular Formula C2H3Cl3Si chemicalbook.com
Molecular Weight 161.49 g/mol chemicalbook.com
Boiling Point 90 °C chemicalbook.com
Melting Point -95 °C chemicalbook.com
Density 1.27 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.436 chemicalbook.com

Trichlorovinylsilane is a versatile building block in organic synthesis, particularly for various organosilicon compounds. guidechem.com It is a precursor in the synthesis of silicone polymers and acts as a cross-linking agent in the production of silane-terminated polymers. guidechem.com It is also used as a coupling agent to enhance adhesion between different materials, such as glass fibers and plastics, and as a surface modifier to improve properties like hydrophobicity and chemical resistance. innospk.com In the pharmaceutical industry, it serves as an intermediate in the synthesis of certain organosilicon compounds. guidechem.com Additionally, it is used to create water-repellent coatings for textiles and building materials. chemimpex.com

Dichlorodimethylsilane (B41323) ((CH3)2SiCl2)

Dichlorodimethylsilane is a colorless, fuming liquid with a pungent, sharp odor similar to hydrochloric acid. dakenchem.comguidechem.com It is a fundamental organosilicon compound with a tetrahedral structure. dakenchem.com This compound is highly reactive, flammable, and corrosive, reacting violently with water and alcohols. guidechem.comaurechem.comchemicalbook.com It is soluble in chlorinated and ethereal solvents. chemicalbook.com

Physical Properties of Dichlorodimethylsilane

Property Value
Molecular Formula C2H6Cl2Si guidechem.com
Molecular Weight 129.06 g/mol sigmaaldrich.com
Boiling Point 70 °C sigmaaldrich.com
Melting Point -76 °C sigmaaldrich.com
Density 1.07 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.404 sigmaaldrich.com

The primary application of dichlorodimethylsilane is in the production of silicones. chemicalbook.com It serves as the main precursor for polydimethylsiloxane (B3030410) (PDMS), which is the basis for most silicone products like sealants, adhesives, lubricants, and rubbers. dakenchem.comaurechem.com The hydrolysis of dichlorodimethylsilane with water forms linear and cyclic siloxanes, which are the building blocks for these silicone polymers. dakenchem.comwikipedia.org It is also used in the synthesis of polysilanes, which are precursors to silicon carbide. chemicalbook.comwikipedia.org In laboratory and industrial settings, it can be used to coat glass to prevent the adsorption of micro-particles. chemicalbook.comwikipedia.org Additionally, it acts as an intermediate in the synthesis of other organosilicon compounds. guidechem.com

Comparative Reactivity and Application Profiles

The reactivity of chlorosilanes is largely dictated by the number of chlorine atoms and the nature of the organic substituents on the silicon atom. All chlorosilanes react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride. chemicalbook.comchemicalbook.comnoaa.gov

Reactivity: The reactivity of these silanes towards hydrolysis generally increases with the number of chlorine atoms. Therefore, trichlorovinylsilane is highly reactive with water. guidechem.cominnospk.com Dichloromethylsilane and dichlorodimethylsilane, both having two chlorine atoms, are also highly reactive with moisture. innospk.comaurechem.com Chlorodimethylvinylsilane, with one chlorine atom, is still moisture-sensitive. innospk.com The presence of a Si-H bond in dichloromethylsilane provides an additional site for reactions like hydrosilylation, making it particularly versatile. chemicalbook.com The vinyl group in chlorodimethylvinylsilane and trichlorovinylsilane allows for polymerization and cross-linking reactions. chemimpex.cominnospk.com

Applications: While all these compounds are precursors to silicone polymers, their specific uses diverge based on their structure. Dichlorodimethylsilane is the primary building block for linear polydimethylsiloxane (PDMS), making it ideal for producing flexible sealants and elastomers. aurechem.com In contrast, methyltrichlorosilane (a related compound not in this direct comparison but mentioned in the search results) leads to more cross-linked and rigid resins. aurechem.com Trichlorovinylsilane is also used as a cross-linking agent and a coupling agent to improve adhesion between inorganic and organic materials. guidechem.cominnospk.com Dichloromethylsilane is a key intermediate for various silicone compounds and for modifying material surfaces. chemimpex.com Chlorodimethylvinylsilane is particularly useful for introducing vinyl groups into silicone polymers, which enhances cross-linking and improves mechanical properties. chemimpex.com

Vinylsilanes, in general, are important reagents in organic synthesis, participating in transformations such as electrophilic substitution and cross-coupling reactions. acs.orgresearchgate.netresearchgate.net The reactivity of the C=C bond in vinylsilanes is slightly affected by the substitution of vinylic hydrogens with SiMe3 groups, making them less nucleophilic than related allylsilanes. researchgate.net

Silsesquioxane Dendrimer Derivatives

Silsesquioxane dendrimers are a class of highly branched, three-dimensional macromolecules. These hybrid systems have applications in various fields, including catalysis, liquid crystals, and as photoactive materials for medical imaging or drug delivery. rsc.org The synthesis of these complex structures often involves a series of controlled chemical reactions to build up the dendritic framework.

Incorporation into Branched, Multifunctional Systems

The synthesis of silsesquioxane-based dendrimers can be achieved through a sequence of hydrosilylation and reduction reactions. rsc.org In this process, this compound can be used as a reagent. For example, a model reaction for the synthesis of these dendrimers involves the Pt-mediated hydrosilylation of a silsesquioxane core containing Si-H groups with this compound. rsc.org This reaction attaches the vinylsilane to the core, introducing reactive Si-Cl bonds that can be further functionalized, for instance, by reduction to Si-H groups, allowing for the growth of the next dendrimer generation. rsc.orgnih.gov This synthetic protocol allows for the creation of dendrimers with a varying number of carbosilane functionalities. rsc.org

Selective Hydrosilylation with this compound

The hydrosilylation reaction, involving the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This compound (Cl₂MeSiCH=CH₂) is a versatile reagent in these reactions, serving as a precursor to a variety of functionalized silanes. The selectivity of its hydrosilylation is a critical aspect, influencing the structure and properties of the resulting products. This selectivity is primarily categorized into regioselectivity (the orientation of the Si-H addition to an unsymmetrical unsaturated bond) and stereoselectivity (the spatial arrangement of the atoms in the product).

The outcome of the hydrosilylation of unsaturated compounds with this compound is significantly influenced by the choice of catalyst, the nature of the substrate (alkene, alkyne, or diene), and the reaction conditions. Transition metal complexes, particularly those of platinum and rhodium, are commonly employed to catalyze these reactions, each exhibiting distinct selectivity profiles.

Regioselectivity in the Hydrosilylation of Alkenes

In the hydrosilylation of terminal alkenes with this compound, the addition of the silyl group can occur at either the terminal carbon (α-addition or Markovnikov addition) or the internal carbon (β-addition or anti-Markovnikov addition). Generally, platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, favor the formation of the terminal, or anti-Markovnikov, adduct. This preference is attributed to the steric hindrance at the internal carbon of the alkene, which directs the bulky silyl group to the less substituted terminal carbon.

The regioselectivity of the hydrosilylation of 1-alkenes is reported to be approximately 95% for the anti-Markovnikov product core.ac.uk. The crude product typically contains about 4-5% of the Markovnikov product, which can be removed by distillation core.ac.uk. For instance, the reaction of this compound with 1-octene (B94956) in the presence of a platinum catalyst predominantly yields 1-(dichloromethylsilyl)octane.

Conversely, certain rhodium catalysts can exhibit a preference for the branched, or Markovnikov, product, particularly with styrene (B11656) and its derivatives. This is rationalized by the formation of a more stable π-benzyl palladium intermediate libretexts.org.

AlkeneCatalystProduct(s)Selectivity
1-OcteneH₂PtCl₆1-(Dichloromethylsilyloctane)Predominantly anti-Markovnikov
Styrene[Rh(COD)Cl]₂1-(Dichloromethylsilyl)-1-phenylethanePredominantly Markovnikov
1-HexeneKarstedt's catalyst1-(Dichloromethylsilyl)hexanePredominantly anti-Markovnikov

Stereoselectivity in the Hydrosilylation of Alkynes

The hydrosilylation of alkynes with this compound can lead to the formation of different stereoisomers, namely the (E)-isomer (trans-addition) and the (Z)-isomer (cis-addition). The stereochemical outcome is highly dependent on the catalyst system employed.

Platinum catalysts typically favor the syn-addition of the Si-H bond across the triple bond, leading to the formation of the (E)-vinylsilane as the major product. The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the silane to the metal center, followed by insertion of the alkyne into the metal-hydride bond and subsequent reductive elimination, which results in the syn-addition product scientificspectator.com.

In contrast, certain ruthenium and rhodium catalysts can promote the formation of the (Z)-vinylsilane through alternative mechanistic pathways. For internal alkynes, the regioselectivity of the addition is also a key consideration, with the silyl group preferentially adding to the less sterically hindered carbon atom of the triple bond. For instance, in the ruthenium-catalyzed hydrosilylation of internal thioalkynes, excellent α-regioselectivity and syn-stereoselectivity have been observed pkusz.edu.cn.

AlkyneCatalystProduct(s)Selectivity
PhenylacetyleneH₂PtCl₆(E)-1-Phenyl-2-(dichloromethylsilyl)ethenePredominantly (E)-isomer (syn-addition)
1-HexyneKarstedt's catalyst(E)-1-(Dichloromethylsilyl)-1-hexenePredominantly (E)-isomer (syn-addition)
Diphenylacetylene[Rh(COD)Cl]₂(Z)-1,2-Diphenyl-1-(dichloromethylsilyl)etheneCan favor (Z)-isomer depending on conditions

Hydrosilylation of Dienes

The hydrosilylation of dienes with this compound introduces further complexity due to the presence of multiple reactive sites. The reaction can proceed via 1,2-addition or 1,4-addition, leading to a mixture of products. The selectivity is highly dependent on the catalyst and the structure of the diene.

Palladium catalysts have shown high selectivity for the 1,4-addition in the hydrosilylation of conjugated dienes, such as 1,3-butadiene. This leads to the formation of (Z)-alkenylsilanes. The use of specific phosphine (B1218219) ligands with palladium catalysts can further enhance the regioselectivity and enantioselectivity of the reaction libretexts.org. For cyclic dienes like 1,3-cyclohexadiene, palladium-catalyzed hydrosilylation can also proceed with high 1,4-selectivity libretexts.org.

DieneCatalystProduct(s)Selectivity
1,3-ButadienePd(OAc)₂ / Ligand(Z)-1-(Dichloromethylsilyl)-2-butenePredominantly 1,4-addition
IsopreneH₂PtCl₆Mixture of 1,2- and 1,4-adductsVaries with conditions
1,3-Cyclohexadiene[PdCl(π-allyl)]₂ / Ligand3-(Dichloromethylsilyl)cyclohexenePredominantly 1,4-addition

Theoretical and Computational Studies

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

The alcoholysis of chlorosilanes is a fundamental reaction in silicone chemistry. Theoretical studies on dichloromethylsilane (B8780727) and related compounds have shed light on this process. Quantum chemistry calculations on the alcoholysis of dichloromethylsilane show that both the first and second substitution steps are cooperative exothermic processes. acs.org The activation energies for the main reactions (successive replacement of chlorine with an ethoxy group) were calculated to be 72.51 kJ·mol⁻¹ and 90.29 kJ·mol⁻¹, respectively, while a side-reaction had a much higher activation barrier of 182.6 kJ·mol⁻¹. acs.org

Studies on the methanolysis of other related silanes, such as hydrosilanes catalyzed by molybdenum-sulfur clusters, propose a sulfur-centered electrophilic mechanism. acs.org This process begins with the activation of the Si–H bond at a bridging sulfur atom in the catalyst, occurring via a concerted and asynchronous transition state involving a methanol (B129727) molecule. acs.org This leads to the formation of the silyl (B83357) ether and a bis(hydrosulfido) intermediate, from which the catalyst is regenerated. acs.org Similarly, quantum chemical investigations into the oxidation of organosilanes, a related reaction, indicate that the reaction proceeds through anionic, pentacoordinate silicate (B1173343) species, with the reaction profiles being highly dependent on the solvent. nih.gov

Table 1: Calculated Activation Energies for the Alcoholysis of Dichloromethylsilane acs.org

Reaction Step Activation Energy (kJ·mol⁻¹)
Main Reaction (Step 1) 72.51
Main Reaction (Step 2) 90.29

Predicting the course of catalytic reactions involving vinylsilanes, such as hydrosilylation, is a key area of computational study. DFT calculations have been employed to explore the mechanism of platinum-catalyzed hydrosilylation of alkynes, a reaction that produces vinylsilanes. These studies suggest that the regioselectivity is controlled by the in situ formation of cyclic platinum-silane clusters. rsc.org A cluster with one platinum atom and two silane (B1218182) molecules leads to the β-(E)-vinylsilane, while a cluster of three platinum atoms and one silane molecule yields the α-vinylsilane. rsc.org

The concept of an "active site" is central to catalysis. Computational methods help identify these sites by modeling the interactions between the catalyst and reactants. consensus.app For boron-catalyzed hydrosilylation, quantum-chemical calculations revealed that an ortho-fluorine atom on a B(C₆F₅)₃ catalyst enters the coordination sphere of the silicon atom. acs.org This F–Si interaction creates a pentacoordinated silicon, enhancing its Lewis acidity and facilitating the attack by weak π Lewis bases like alkenes or alkynes. acs.org The dynamic evolution of catalyst structure can also dictate reaction pathways. For example, in the chlorination of ethane, lanthanum oxide catalysts progressively transform into LaOCl and then LaCl₃, with the LaOCl phase being the active site for the desired product. nih.gov This highlights how understanding the dynamic nature of active sites is crucial for predicting reaction outcomes. nih.gov

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost for studying molecules like dichloromethylvinylsilane.

The vinyl group attached to silicon in vinylmethylsilanes allows for rotation around the Si-C bond, leading to different stable conformations (rotational isomers). Theoretical studies on vinylsilane itself have determined the rotational barrier from the microwave spectrum to be approximately 1.49-1.50 kcal/mol. researchgate.net For trimethylvinylsilane, the experimentally determined rotational barrier is significantly lower, at 0.73 kcal/mol, a surprising result given the potential for increased steric hindrance. researchgate.net

DFT calculations are a standard method for performing conformational analysis. memphis.eduscielo.org.mxeurjchem.com The process typically involves a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle to identify stable conformers (energy minima) and transition states (energy maxima). rsc.org

Once stable conformers are identified, their vibrational spectra (Infrared and Raman) can be calculated using DFT. spectroscopyonline.com These theoretical spectra are crucial for interpreting experimental data. nih.govnih.govmdpi.com By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions can be achieved. spectroscopyonline.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov

Table 2: Rotational Barriers of Vinylsilane and a Derivative researchgate.net

Compound Method Rotational Barrier (kcal/mol)
Vinylsilane Microwave Spectrum 1.488 ± 0.024
Vinylsilane IR & Raman Spectra 1.50 ± 0.05

DFT is also used to calculate various electronic properties that help in predicting the chemical reactivity of a molecule. rsc.org Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly useful. nih.govfrontiersin.org

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap generally indicates higher reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a higher hardness are typically less reactive.

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. rsc.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors can be calculated to predict how this compound might behave in different chemical environments, identifying it as an electrophile or nucleophile and predicting the most likely sites for reaction. rsc.orgresearchgate.net For instance, the analysis of Fukui functions and the Molecular Electrostatic Potential (MEP) can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. frontiersin.org

Kinetic Simulations of Polymerization Processes

The polymerization of chlorosilanes is a complex process involving multiple reaction steps. Kinetic simulations provide a way to model this complexity and understand how various factors influence the final polymer product. The polymerization of silanes generally involves hydrolysis and condensation reactions. mdpi.comnih.gov

Kinetic models for the polymerization of alkoxysilanes often assume an SN2-Si mechanism in alkaline media and an SN1-Si mechanism in neutral or acidic media. mdpi.com Computational chemistry, including DFT and ab initio methods, combined with molecular dynamics (MD) or Monte Carlo (MC) methods, is used to study these reaction mechanisms in detail. mdpi.com

For chlorosilanes, such as those used in chemical vapor deposition, kinetic simulations have been developed to model both gas-phase and surface chemistry. acs.orgnih.gov These models incorporate rate constants for elementary reactions, which can be calculated using methods like transition state theory. consensus.app Simulations reveal that the gas-phase reactivity can follow complex routes, including disilane-mediated pathways and radical chain mechanisms. acs.orgconsensus.app

Kinetic Monte Carlo (kMC) simulation is a powerful technique for studying polymerization. rsc.orgmdpi.com It allows for the tracking of individual molecules and reaction events over time, providing detailed information on reaction rates, polymer chain growth, and the evolution of molecular weight distribution. mdpi.com Such simulations are essential for optimizing reaction conditions to produce polymers with desired properties. mdpi.comnih.gov

Molecular Dynamics Simulations of this compound-based Materials

Molecular dynamics (MD) simulations are a powerful computational method for investigating the structure, dynamics, and properties of materials at the atomic and molecular level. nsf.gov While specific MD simulation studies focusing exclusively on this compound-based materials are not extensively documented in publicly available literature, the principles and methodologies applied to other silicone polymers provide a robust framework for understanding the potential insights that can be gained for this specific class of materials.

MD simulations can be particularly valuable in elucidating the polymerization process of this compound and in predicting the macroscopic properties of the resulting polysiloxane networks. For instance, simulations can track the evolution of polymer chain growth, curing degree, and heat formation during polymerization, as has been demonstrated for other silicone oil precursors. nih.govmdpi.com Such simulations often employ a combined quantum mechanics/molecular mechanics (QM/MM) approach, where quantum mechanical calculations are used to accurately describe the bond-breaking and bond-forming events of the condensation reactions, while a molecular mechanics force field is used to model the less computationally demanding, long-range interactions and the relaxation of the growing polymer chains. nih.govmdpi.com

The insights from MD simulations can be used to understand how the inclusion of the vinyl group in this compound influences the final properties of the material. For example, simulations could be designed to study the cross-linking of the vinyl groups and how this affects the mechanical and thermal stability of the resulting silicone network. By systematically varying simulation parameters such as temperature and pressure, the glass transition temperature and other thermophysical properties of this compound-based polymers could be predicted.

Furthermore, MD simulations are instrumental in studying the interaction of this compound-based materials with other substances or surfaces. For example, simulations of polydimethylsiloxane (B3030410) (PDMS) melts in contact with silica (B1680970) surfaces have provided detailed information about the interfacial structure and dynamics. princeton.edu These studies have shown that the density and mobility of the polymer chains near the surface are significantly different from the bulk material. princeton.edu Similar simulations could be performed for this compound-based polymers to understand their adhesion properties and their behavior in composite materials.

The development of accurate force fields is a critical aspect of conducting reliable MD simulations. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to derive the necessary parameters for the force field, including partial atomic charges, bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are limited, research on similar molecules, such as the alcoholysis of dichloromethylsilane, demonstrates the utility of these methods in determining reaction pathways and activation energies, which are crucial for reactive MD simulations. researchgate.net

The table below illustrates the types of data that could be obtained from molecular dynamics simulations of this compound-based materials, based on findings from simulations of analogous silicone systems.

Property SimulatedPotential Findings for this compound-based Materials
Polymerization DynamicsElucidation of reaction mechanisms and kinetics of vinyl group cross-linking.
Polymer StructurePrediction of chain conformation, cross-link density, and morphology.
Mechanical PropertiesCalculation of elastic modulus, tensile strength, and viscosity.
Thermal PropertiesDetermination of glass transition temperature and thermal stability.
Interfacial PropertiesUnderstanding of adhesion mechanisms and interaction with various substrates.

It is important to note that the accuracy of MD simulations is highly dependent on the quality of the underlying force field and the simulation parameters. Therefore, any computational study on this compound-based materials would require careful parameterization and validation against experimental data.

Advanced Characterization Techniques in Dichloromethylvinylsilane Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Dichloromethylvinylsilane by identifying its constituent functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic-level structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C, and ²⁹Si, researchers can confirm the compound's structural integrity.

¹H NMR: In ¹H NMR spectroscopy, the protons of the methyl (CH₃) and vinyl (-CH=CH₂) groups on the silicon atom produce characteristic signals. The chemical shifts of these protons are influenced by their local electronic environment. The vinyl protons are typically observed further downfield (higher ppm values) compared to the methyl protons due to the deshielding effect of the double bond.

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. oregonstate.edu Each non-equivalent carbon atom in the methyl and vinyl groups gives a distinct signal. bhu.ac.in The chemical shift range for carbon atoms in organosilanes is broad, and the specific shifts for the vinyl carbons are influenced by their sp² hybridization, while the methyl carbon's shift is characteristic of an sp³ hybridized carbon attached to silicon. oregonstate.edu

²⁹Si NMR: As the central atom in the molecule, the silicon-29 nucleus provides direct insight into its chemical environment. researchgate.net The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of two chlorine atoms, a methyl group, and a vinyl group results in a specific chemical shift that can be used for identification and purity assessment. unige.chrsc.org The chemical shift for tetracoordinated silicon compounds is influenced by factors such as the electronegativity of the attached groups. rsc.orgresearchgate.net

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HMethyl (Si-CH₃)0.1 - 1.0
¹HVinyl (-CH=CH₂)5.5 - 6.5
¹³CMethyl (Si-CH₃)0 - 10
¹³CVinyl (-CH=CH₂)125 - 140
²⁹SiSi(CH₃)(CH=CH₂)(Cl)₂-5 to +10

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint". chemistrytalk.org

Key vibrational modes for this compound include:

C-H stretching: Aliphatic C-H bonds in the methyl group and vinylic =C-H bonds in the vinyl group absorb in distinct regions. Vinylic C-H stretches typically appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹). researchgate.net

C=C stretching: The carbon-carbon double bond of the vinyl group gives rise to a characteristic absorption band. vscht.cz

Si-Cl stretching: The silicon-chlorine bonds exhibit strong absorptions in the lower frequency region of the spectrum.

Si-C stretching: The silicon-carbon bond also has a characteristic absorption band.

Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)
Vinyl (=C-H)Stretching3100 - 3000
Methyl (-C-H)Stretching3000 - 2850
Vinyl (C=C)Stretching1680 - 1640
Si-CStretching850 - 750
Si-ClStretching600 - 450

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. s-a-s.org While some vibrations are strong in IR, others may be more prominent in Raman spectra, particularly non-polar bonds like the C=C double bond. spectroscopyonline.com For this compound, Raman spectroscopy can be used to confirm the presence of the vinyl group's C=C bond and the Si-C bond, aiding in a comprehensive structural analysis. uci.edu

Morphological and Elemental Analysis

When this compound is used as a precursor to synthesize materials like silicon carbide (SiC) films and nanowires, electron microscopy techniques are vital for characterizing the resulting products' morphology, structure, and elemental composition.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography of materials derived from this compound. In the synthesis of β-SiC thin films using this compound as a single molecular precursor, SEM images reveal the surface morphology. For instance, studies have shown that films deposited on Si(100) substrates can exhibit non-uniform surfaces with numerous grooves. unige.ch SEM analysis has demonstrated that deposition temperature is a key parameter influencing the smoothness and density of these films, with higher temperatures (e.g., 1200 °C) producing smoother and denser morphologies compared to lower temperatures (e.g., 1100 °C). unige.ch The thickness of the deposited films can also be estimated from cross-sectional SEM images. unige.ch

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed structural analysis of nanomaterials. When this compound is used to grow β-SiC nanowires, TEM is crucial for characterizing their internal structure. unige.ch

Research findings from TEM analysis of β-SiC nanowires grown from this compound have shown:

Crystalline Structure: The nanowires are crystalline, with a growth direction. unige.ch

Defects: The presence of structural defects, such as numerous stacking faults, can be identified within the nanowires. unige.ch

Surface Layers: TEM can reveal the presence of very thin amorphous carbon layers (approximately 2 nm thick) wrapping the nanowires, a result of the high carbon content in the precursor. unige.ch

Diameter: The diameter of the nanowires can be precisely measured, often found to be around 100 nm. unige.ch

Furthermore, when coupled with Energy Dispersive X-ray (EDX) analysis, TEM can provide elemental composition data. For β-SiC nanowires, EDX analysis has confirmed a Si:C atomic composition ratio of approximately 1.0:1.2, indicating carbon-rich structures. unige.ch

Energy Dispersive X-ray (EDX) Spectroscopy

Energy Dispersive X-ray (EDX) spectroscopy, also known as EDS, is a powerful analytical tool for elemental analysis. polymersolutions.com When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. In the context of this compound research, EDX is particularly useful for analyzing polymers, thin films, and composite materials derived from this precursor.

Detailed Research Findings:

EDX analysis of surfaces or polymers modified with this compound confirms the presence and distribution of silicon, chlorine, and carbon. For instance, in the fabrication of silicon carbide (SiC) thin films from a this compound precursor, EDX can be employed to verify the elemental composition of the deposited film. sigmaaldrich.com The technique can also identify any residual chlorine, indicating incomplete reaction or decomposition. In polymer science, EDX is used to map the distribution of silicon-containing moieties within a polymer matrix, providing insights into the homogeneity of the material. oxinst.com The quantitative data from EDX can help in determining the empirical formula of new materials synthesized using this compound.

Below is a representative data table of what an EDX analysis of a polymer surface functionalized with this compound might yield.

ElementAtomic %
C65.2
O15.8
Si12.5
Cl6.5

This interactive table provides a hypothetical elemental composition of a this compound-modified polymer surface as determined by EDX.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. eag.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

Detailed Research Findings:

In the study of this compound, XPS is invaluable for characterizing surface modifications and thin films. For example, when a substrate is functionalized with this compound, XPS can confirm the covalent attachment of the silane (B1218182) to the surface by identifying the Si 2p, C 1s, and Cl 2p peaks. researchgate.netresearchgate.net High-resolution scans of the Si 2p and C 1s regions provide detailed information about the chemical bonding. The Si 2p peak for organosilicon compounds typically appears around 102 eV, while the C 1s peak can be deconvoluted to identify C-Si, C-C/C-H, and potentially C-Cl bonds. researchgate.net XPS is also instrumental in studying the oxidation of this compound-derived materials by monitoring the formation of Si-O bonds. eag.com

The following table presents typical binding energy values that would be expected in an XPS analysis of a surface treated with this compound.

ElementPeakBinding Energy (eV)Inferred Chemical State
Si2p~102.0R-Si-Cl
C1s~284.8C-C, C-H
~286.5C-Si
Cl2p~200.0Si-Cl
O1s~532.5Si-O (from surface oxidation)

This interactive table showcases representative XPS binding energies for elements in this compound on a surface, allowing for the determination of chemical states.

Diffraction Techniques for Crystallinity

Diffraction techniques are essential for determining the crystalline structure of materials. By analyzing the pattern of scattered X-rays, it is possible to deduce the arrangement of atoms in a crystal lattice.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure. When a monochromatic X-ray beam is directed at a sample, the X-rays are diffracted by the crystalline planes in the material, producing a unique diffraction pattern.

Detailed Research Findings:

While this compound is a liquid at room temperature, XRD is crucial for characterizing the materials derived from it. For instance, this compound can be used as a precursor for the synthesis of silicon-based ceramics, such as silicon carbide (SiC) and silicon carbonitride (SiCN), through pyrolysis. researchgate.net XRD analysis of these ceramic materials reveals their crystalline phases (e.g., β-SiC), crystallite size, and degree of crystallinity. acs.org The presence of broad peaks in the XRD pattern would indicate an amorphous or poorly crystalline structure, which can be desirable for certain applications. acs.org In the context of polymers, XRD can be used to study the structure of polysiloxanes synthesized from this compound, providing information on their amorphous or semi-crystalline nature. acs.org

Single-Crystal X-ray Diffraction (e.g., for Ruthenium complexes)

Detailed Research Findings:

A representative table of crystallographic data for a hypothetical ruthenium-vinylsilane complex is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4

This interactive table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment on a hypothetical ruthenium-vinylsilane complex.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. youtube.com These methods are essential for determining the thermal stability, decomposition behavior, and phase transitions of this compound and its derivatives.

Detailed Research Findings:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com For this compound, a TGA experiment would reveal its volatility and decomposition temperature. vinca.rs A typical TGA curve would show a mass loss corresponding to the boiling point of the compound, followed by further mass loss at higher temperatures due to decomposition. google.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. vinca.rs DSC can be used to determine the boiling point and to study any phase transitions or chemical reactions that involve a change in enthalpy. google.com When used in conjunction with TGA, DSC can help to distinguish between physical processes like evaporation and chemical reactions like decomposition. tainstruments.com For polymers derived from this compound, TGA and DSC are used to assess their thermal stability, which is a critical parameter for their application in various environments. vinca.rs

Chromatographic Techniques for Purity and Separation

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. google.com For a volatile compound like this compound, gas chromatography is the most suitable method.

Detailed Research Findings:

Gas Chromatography (GC) is widely used to determine the purity of this compound. researchgate.netnih.gov In a GC analysis, the sample is vaporized and injected into a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. bis.gov.in A detector at the end of the column registers the elution of each component, producing a chromatogram. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for quantitative analysis of impurities. shimadzu.com

When coupled with a Mass Spectrometer (MS), GC-MS becomes a highly specific technique for identifying unknown impurities. epa.govchemicalbook.com The mass spectrometer fragments the molecules eluting from the GC column and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. The mass spectrum of this compound shows a characteristic pattern of fragments that can be used for its unambiguous identification.

The following table summarizes the major fragments observed in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Relative Intensity (%)Possible Fragment Ion
14018.6[CH₂=CHSi(CH₃)Cl₂]⁺ (Molecular Ion)
125100.0[CH₂=CHSiCl₂]⁺
11329.2[Si(CH₃)Cl₂]⁺
6322.3[SiCl]⁺

This interactive table presents the characteristic mass-to-charge ratios and relative intensities of fragments from the mass spectrum of this compound, aiding in its identification.

Q & A

Q. What are the primary synthetic routes for Dichloromethylvinylsilane, and how do reaction conditions influence yield and purity?

DCMVS is synthesized via two main pathways:

  • Grignard Reaction : Methyltrichlorosilane reacts with vinyl magnesium bromide (Vinyl Grignard reagent) under anhydrous conditions. This method requires strict temperature control (typically 0–5°C) to suppress side reactions like oligomerization .
  • Acetylene Addition : Dichloromethylsilane reacts with acetylene gas in the presence of a catalyst (e.g., Pt or Rh complexes) at elevated temperatures (~100°C). This route may produce byproducts like polysilanes, necessitating fractional distillation for purification .
    Methodological Note : Optimize solvent choice (e.g., THF for Grignard) and inert atmosphere (N₂/Ar) to enhance reproducibility. Monitor reaction progress via gas chromatography (GC) to assess intermediates .

Q. Which analytical techniques are critical for characterizing DCMVS purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the vinyl group (δ 5.5–6.5 ppm for CH₂=CH–) and methylsilane (–Si(CH₃)Cl₂) moieties .
  • FTIR : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~500 cm⁻¹ (Si–Cl) validate functional groups .
  • GC-MS : Quantify purity (>97%) and detect volatile impurities (e.g., residual solvents or chlorinated byproducts) .
  • Elemental Analysis : Verify C, H, Cl, and Si content within ±0.3% of theoretical values (C₃H₆Cl₂Si: C 25.55%, H 4.29%, Cl 50.33%, Si 19.83%) .

Q. What safety protocols are essential for handling DCMVS in laboratory settings?

  • Storage : Store at 2–8°C in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles, face shield) and work in a fume hood. Avoid contact with moisture, as hydrolysis releases HCl gas (risk of burns and equipment corrosion) .
  • Waste Disposal : Quench with dry ethanol to neutralize reactivity before transferring to halogenated waste streams .

Advanced Research Questions

Q. How does DCMVS’s reactivity with nucleophiles influence its utility in silicone polymer synthesis?

DCMVS undergoes nucleophilic substitution at the Si–Cl bonds, enabling:

  • Crosslinking : Reaction with diols (e.g., ethylene glycol) forms polysiloxane networks. Kinetic studies show faster substitution at Si–Cl compared to Si–CH₃, requiring stoichiometric control to avoid over-crosslinking .
  • Functionalization : Amines (e.g., NH₃) yield aminosilanes for biomedical coatings. Use aprotic solvents (e.g., toluene) to minimize side reactions .
    Data Contradiction : Conflicting reports on reaction rates with primary vs. secondary amines suggest solvent polarity and steric effects require systematic investigation .

Q. What role does DCMVS play in synthesizing preceramic polymers for advanced materials?

DCMVS acts as a precursor for silicon carbide (SiC) ceramics via pyrolysis (800–1200°C). Key steps:

  • Polymerization : Co-polymerize with divinylbenzene to form a vinyl-modified polysilane, enhancing ceramic yield (>80%) .
  • 3D Printing : UV-curable formulations with acrylate monomers enable complex geometries. Post-curing at 150°C improves crosslink density before pyrolysis .
    Experimental Challenge : Balancing rheological properties (viscosity ~200–500 cP) for printability while maintaining thermal stability requires iterative optimization of monomer ratios .

Q. How can researchers reconcile discrepancies in reported physical properties of DCMVS?

  • Boiling Point : Literature cites 92–93°C vs. 97–98°C . Differences may arise from impurities or measurement techniques (e.g., reduced-pressure vs. ambient distillation). Replicate under controlled conditions (e.g., 19 mmHg for bp ~115–117°C) .
  • Density : Values range from 1.08 g/cm³ to 1.130 g/cm³ . Verify using calibrated densitometers and report temperature (standardize at 25°C) .

Q. What methodologies validate DCMVS as an intermediate in pharmaceutical synthesis?

DCMVS is used to synthesize antihypertensive drug intermediates (e.g., Ramipril). Key steps:

  • Silane Coupling : React with chiral alcohols under Mitsunobu conditions (DIAD, PPh₃) to install stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Safety : Residual Si–Cl must be <10 ppm in final APIs. Develop LC-MS protocols for trace analysis .

Q. How can researchers assess DCMVS stability under varying environmental conditions?

  • Thermal Stability : TGA shows decomposition onset at ~200°C. Isothermal studies (150°C, 24h) reveal <5% weight loss in inert atmospheres .
  • Hydrolytic Stability : Accelerated aging in humid environments (85% RH, 40°C) quantifies HCl release via titration. Stabilizers (e.g., triethylamine) extend shelf life .

Q. What advanced analytical techniques resolve structural ambiguities in DCMVS derivatives?

  • X-ray Crystallography : Resolve stereochemistry in crystalline intermediates (e.g., silane-diol complexes) .
  • Solid-State NMR : ²⁹Si NMR distinguishes Si–O–Si (δ −60 to −80 ppm) from Si–Cl (δ 10–20 ppm) in crosslinked polymers .

Q. How is DCMVS utilized in cross-disciplinary applications like semiconductor fabrication?

  • Chemical Vapor Deposition (CVD) : DCMVS serves as a SiC thin-film precursor. Optimize carrier gas (H₂/Ar) and substrate temperature (900°C) for uniform coatings .
  • Surface Functionalization : Graft onto silicon wafers via UV-initiated thiol-ene reactions to modify wettability (contact angle analysis) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloromethylvinylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.